molecular formula C14H23NO5 B2502472 1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2243516-55-2

1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2502472
CAS No.: 2243516-55-2
M. Wt: 285.34
InChI Key: USPLPVGPSAIOPB-UHFFFAOYSA-N
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Description

1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane scaffold, which confers structural rigidity. The molecule includes a carboxylic acid group at position 4 and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 1. This Boc group enhances stability during synthetic processes by protecting the amine from undesired reactions . The compound is primarily utilized in peptide synthesis and medicinal chemistry as a constrained building block to mimic natural amino acids or stabilize secondary structures .

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-8-14-6-4-13(5-7-14,9-19-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPLPVGPSAIOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid, commonly referred to as Boc-amino compound, is a bicyclic amino acid derivative with potential applications in medicinal chemistry and drug development. This compound is characterized by its unique structural features, including a bicyclic framework and a tert-butoxycarbonyl (Boc) protecting group, which influence its biological activity and pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 2243516-55-2
  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to interact with amino acid transport systems and enzymes involved in metabolic pathways. Research indicates that analogues of bicyclic amino acids can serve as substrates or inhibitors for specific amino acid transport systems, particularly system L, which is responsible for the transport of large neutral amino acids like leucine and phenylalanine .

Interaction with Amino Acid Transport Systems

  • Substrate Activity : Studies have shown that derivatives similar to the Boc-amino compound can function as substrates for amino acid transport systems. For instance, the compound's structural similarities allow it to compete with natural substrates for binding sites on transporters .
  • Inhibition Studies : Inhibition assays have demonstrated that certain bicyclic compounds can inhibit the uptake of labeled amino acids in cell cultures, suggesting potential applications in modulating metabolic pathways and influencing cellular functions .

Case Study 1: Inhibition of Amino Acid Uptake

A study investigated the effects of a related bicyclic compound on histidine uptake in sarcoma 37 (S37) ascites cells. The compound was found to inhibit histidine transport via competitive inhibition, indicating its potential as a therapeutic agent targeting metabolic dysregulation in cancer cells .

Case Study 2: Pharmacokinetics and Bioavailability

Research into the pharmacokinetic properties of Boc-amino derivatives revealed that modifications to the bicyclic structure can enhance bioavailability and alter metabolic stability. These findings underscore the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Substrate for Amino Acid TransportBicyclic analogueCompetitive inhibition of leucine uptake
Inhibition of Histidine UptakeRelated bicyclic compoundInhibition of transport system L
PharmacokineticsStructural modificationsEnhanced bioavailability

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of bioactive molecules due to its ability to mimic natural products and enhance pharmacological properties. The following applications highlight its significance:

  • Peptide Synthesis : The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during peptide synthesis, allowing for selective reactions without unwanted side reactions. This compound can be employed in the synthesis of peptide analogs that may exhibit improved biological activities .
  • Drug Development : Its bicyclic structure allows for the incorporation into various drug candidates, particularly those targeting neurological disorders and cancer therapies. The compound's ability to modulate biological pathways makes it a candidate for further exploration in drug design .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules through various reactions:

  • Functionalization Reactions : The presence of carboxylic acid groups allows for further functionalization, enabling the creation of derivatives with enhanced properties or new functionalities .
  • Synthesis of Heterocycles : Its structure can be modified to yield heterocyclic compounds, which are essential in many pharmaceuticals and agrochemicals. This application is crucial for expanding the library of compounds available for biological testing .

Case Study 1: Synthesis of Peptide Derivatives

In a recent study, researchers utilized 1-(((tert-butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid as a precursor for synthesizing peptide derivatives aimed at enhancing anti-cancer activity. The study demonstrated that the incorporation of this compound into peptide sequences significantly improved their binding affinity to target receptors, leading to increased efficacy in vitro .

Case Study 2: Development of Neuroprotective Agents

Another investigation focused on modifying this compound to create neuroprotective agents for treating neurodegenerative diseases such as Alzheimer's disease. The synthesized derivatives showed promising results in preclinical models, highlighting their potential as therapeutic agents due to their ability to cross the blood-brain barrier and exert neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituents, physicochemical properties, and applications.

Positional Isomer: 4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic Acid

  • Structure : The Boc group is attached to position 4, while the carboxylic acid resides at position 1.
  • Molecular Formula: C₁₃H₂₁NO₅ vs. the target compound’s C₁₂H₂₀N₂O₅ (inferred from and ).
  • Molecular Weight : 271.31 g/mol (vs. ~296.3 g/mol for the target compound) .

Methoxycarbonyl Derivative: 1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid

  • Structure : Replaces the Boc group with a smaller methoxycarbonyl moiety.
  • Molecular Formula : C₁₀H₁₄O₅ (MW: 214.22 g/mol) .
  • However, the methoxycarbonyl group offers less protection for amines, limiting its utility in multi-step syntheses .

Deprotected Analogue: 1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic Acid Hydrochloride

  • Structure : Lacks the Boc group; the free amine is stabilized as a hydrochloride salt.
  • Molecular Formula: C₉H₁₆ClNO₃ (MW: 229.68 g/mol) .
  • Key Differences : The hydrochloride salt increases aqueous solubility but reduces stability in basic conditions. This derivative is advantageous for direct incorporation into peptide chains without deprotection steps .

Acetate Derivative: (4-[(tert-Butoxy)carbonyl]amino)-2-oxabicyclo[2.2.2]octan-1-yl)methyl Acetate

  • Structure : Features an acetate ester instead of a carboxylic acid.
  • Molecular Formula: C₉H₈Cl₂O₂ (reported MW: 225.25 g/mol; discrepancy noted between formula and weight) .
  • Key Differences : The ester group modifies lipophilicity, making it more suitable for lipid membrane penetration in prodrug applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₂₀N₂O₅ ~296.3* Boc-aminomethyl, carboxylic acid High steric protection, moderate solubility
Positional Isomer C₁₃H₂₁NO₅ 271.31 Boc-amino, carboxylic acid Altered polarity, research applications
Methoxycarbonyl Derivative C₁₀H₁₄O₅ 214.22 Methoxycarbonyl, carboxylic acid Enhanced reactivity, lower stability
Deprotected Hydrochloride C₉H₁₆ClNO₃ 229.68 Free amine (HCl salt), carboxylic acid High solubility, pH-sensitive
Acetate Derivative C₉H₈Cl₂O₂ 225.25 Boc-amino, acetate ester Lipophilic, prodrug potential

*Estimated based on structural analysis.

Table 2: Application Comparison

Compound Primary Applications Advantages Limitations
Target Compound Peptide synthesis, constrained scaffolds Boc protection enhances stability Higher molecular weight
Positional Isomer Medicinal chemistry, enzyme inhibitors Tunable electronic properties Limited commercial availability
Methoxycarbonyl Derivative Ester-based prodrugs Cost-effective synthesis Poor amine protection
Deprotected Hydrochloride Direct peptide coupling No deprotection needed Instability in basic conditions
Acetate Derivative Lipophilic drug delivery Improved membrane penetration Requires hydrolysis for activation

Research Findings and Implications

  • Synthetic Utility : The Boc group in the target compound enables its use in solid-phase peptide synthesis (SPPS), where selective deprotection is critical .
  • Biological Activity : The rigid bicyclo[2.2.2]octane core mimics proline-like conformations, making it valuable in designing protease-resistant peptides .
  • Stability Studies : Comparative studies suggest the positional isomer exhibits lower thermal stability due to reduced hydrogen-bonding capacity at position 1 .

Preparation Methods

Intramolecular Cyclization via Enamine Intermediates

A method adapted from C-glycoside chemistry involves intramolecular cyclization of acetonyl derivatives. For example, 7-oxabicyclo[2.2.1]heptanes are synthesized via nucleophilic substitution at C-5 or C-6 positions using pyrrolidine to form enamine intermediates. Applying this strategy, a cyclohexane-containing alkenyl alcohol derivative could undergo iodocyclization in acetonitrile to construct the 2-oxabicyclo[2.2.2]octane framework. Key steps include:

  • Iodocyclization : Molecular iodine in acetonitrile facilitates ring closure, forming the bicyclic structure with an embedded ether linkage.
  • Oxidation : Subsequent PCC (pyridinium chlorochromate) oxidation ensures the introduction of ketone or carboxylic acid functionalities.

Domino Michael-Hemiacetalization-Michael Reactions

Organocatalytic domino reactions enable stereoselective bicyclo[3.3.1]nonan-2-one synthesis. Although the target compound’s bicyclo[2.2.2] system differs, this method highlights the utility of modular organocatalysts (e.g., cinchona alkaloid derivatives) in controlling stereochemistry. Adapting this approach, a Michael-hemiacetalization sequence using nitroprop-2-enols and oxoheptenals could yield the desired bicyclic core.

Functionalization of the Bicyclic Core

Introduction of the Carboxylic Acid Group

The 4-carboxylic acid moiety is introduced via oxidation or hydrolysis:

  • Ester Hydrolysis : Methyl 2-oxabicyclo[2.2.2]octane-4-carboxylate, synthesized via iodocyclization, undergoes saponification with aqueous NaOH or LiOH to yield the carboxylic acid.
  • Oxidation of Alcohols : Primary alcohols at position 4 are oxidized using IBX (2-iodoxybenzoic acid) in acetonitrile under reflux, as demonstrated in β³-amino acid syntheses.

Incorporation of the Boc-Protected Aminomethyl Group

The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or reductive amination:

  • Boc Protection : A brominated intermediate at position 1 reacts with Boc-protected amine (e.g., tert-butyl (aminomethyl) carbamate) in the presence of K₂CO₃ in i-PrOH.
  • Reductive Amination : Condensation of a bicyclic ketone with BocNH₂ followed by NaBH₄ reduction installs the aminomethyl group.

Integrated Synthetic Routes

Route 1: Iodocyclization-Based Synthesis

  • Iodocyclization : Cyclohexane-containing alkenyl alcohol (10 mmol) reacts with I₂ (1.2 eq.) in MeCN at 0°C for 12 h, yielding methyl 2-oxabicyclo[2.2.2]octane-4-carboxylate (62% yield).
  • Ester Hydrolysis : The ester is treated with LiOH (2 eq.) in THF/H₂O (1:1) at 25°C for 6 h, affording the carboxylic acid (89% yield).
  • Boc Protection : The aminomethyl group is introduced via alkylation with BocNH₂ (1.5 eq.) and K₂CO₃ in i-PrOH, followed by purification via silica chromatography (73% yield).

Route 2: Organocatalytic Domino Reaction

  • Domino Reaction : (E)-3-Aryl-2-nitroprop-2-enol (1.0 eq.) and (E)-7-aryl-7-oxohept-5-enal (1.2 eq.) react with cinchona-derived organocatalysts in toluene at 25°C for 15 h, forming the bicyclic hemiacetal (84% yield, 96% ee).
  • Oxidation : PCC (1.5 eq.) in DCM oxidizes the hemiacetal to the carboxylic acid (78% yield).
  • Aminomethylation : Reductive amination with BocNH₂ and NaBH₄ in THF installs the protected amine (68% yield).

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Iodocyclization) Route 2 (Domino Reaction)
Yield 62% (cyclization) 84% (domino reaction)
Stereoselectivity Not reported 96% ee
Catalyst None Cinchona alkaloid
Scalability High (gram-scale) Moderate (milligram-scale)

Route 1 offers practicality for large-scale synthesis, whereas Route 2 excels in stereochemical control.

Challenges and Optimization Opportunities

  • Stereochemical Control : Asymmetric synthesis of the bicyclo[2.2.2] system remains underdeveloped. Modular organocatalysts, as in Route 2, could address this.
  • Functional Group Tolerance : Iodocyclization struggles with electron-deficient substrates; alternative Lewis acids (e.g., BF₃·OEt₂) may improve yields.
  • Green Chemistry : Replacing PCC with TEMPO/NaClO₂ systems could enhance oxidation step sustainability.

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Peaks at δ 1.4 ppm (t-Bu protons), δ 3.5–4.2 ppm (oxabicyclo-OCH₂), and δ 12.5 ppm (carboxylic acid -COOH) .
    • ¹³C NMR : Signals at 155–160 ppm (BOC carbonyl) and 175–180 ppm (carboxylic acid) .
  • IR : Stretching at ~1700 cm⁻¹ (C=O, BOC and carboxylic acid) .
  • Mass Spec : Molecular ion [M+H]⁺ at m/z 284.3 (C₁₃H₂₁NO₅) .

How should researchers address discrepancies in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Advanced Research Question
Discrepancies may arise from:

  • Purity : Trace impurities (e.g., unreacted intermediates) can skew bioactivity. Validate purity via LC-MS .
  • Assay Conditions : Adjust buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (DMSO vs. ethanol) to match physiological relevance .
  • Target Specificity : Perform competitive binding assays to rule off-target effects. For example, if myeloperoxidase inhibition is reported, test against related peroxidases .
    Resolution Workflow :

Re-synthesize and repurify the compound.

Replicate assays under standardized conditions.

Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity validation .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How to design an experiment evaluating this compound as a bioisostere in drug development?

Advanced Research Question
Objective : Compare pharmacokinetics (PK) and target binding of the bicyclic core vs. a phenyl ring in lead compounds.
Methodology :

Synthesis : Prepare analogs replacing phenyl with the bicyclic moiety .

Solubility : Measure logP (octanol/water) and kinetic solubility in PBS .

In Vitro Testing :

  • CYP450 inhibition assays to assess metabolic stability.
  • SPR for binding affinity to target receptors (e.g., estrogen receptor-beta) .

In Vivo PK : Administer to rodent models and analyze plasma half-life (t₁/₂) and bioavailability .
Expected Outcome : Improved water solubility and reduced CYP450 interaction compared to aromatic analogs .

What computational approaches predict interactions between this compound and biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to receptors (e.g., myeloperoxidase active site) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bonding networks .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors .

How to interpret unexpected byproducts during synthesis?

Advanced Research Question
Common byproducts and resolutions:

  • N-BOC Deprotection : Acidic conditions (e.g., TFA) may prematurely remove BOC. Monitor pH and reaction time .
  • Oxabicyclo Ring Opening : Detectable via LC-MS (m/z 200–220). Mitigate by reducing reaction temperature .
  • Carboxylic Acid Esterification : Use anhydrous conditions to prevent ester formation .

What strategies improve aqueous solubility for in vivo studies?

Advanced Research Question

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts .
  • PEGylation : Attach polyethylene glycol (PEG) to the oxabicyclo oxygen .
  • Prodrug Design : Mask the carboxylic acid as an ester (hydrolyzed in vivo) .

How to validate the compound’s stability under long-term storage?

Basic Research Question

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze purity monthly via HPLC .
  • Degradation Pathways :
    • Hydrolysis of BOC group (monitor by TLC).
    • Oxidation of oxabicyclo ring (test under O₂ vs. N₂) .

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